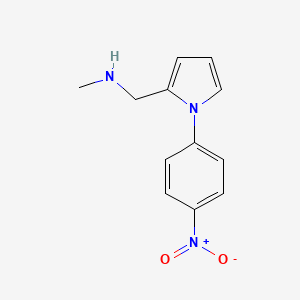

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is a chemical compound characterized by the presence of a nitrophenyl group attached to a pyrrole ring, which is further connected to a methylated amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 1-(4-nitrophenyl)-1H-pyrrole. This intermediate is then subjected to reductive amination with formaldehyde and methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Potential Anticancer Activity

Research indicates that compounds similar to N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine exhibit significant anticancer properties. The nitro group is known to enhance the biological activity of such compounds, making them potential candidates for cancer therapy. Studies have shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrrole-based compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties, warranting further investigation into its use as an antimicrobial agent.

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to act as a monomer or cross-linking agent in polymerization processes, potentially leading to materials with enhanced mechanical properties and thermal stability .

Dyes and Pigments

Due to the presence of the nitrophenyl group, this compound may serve as a precursor for synthesizing dyes and pigments. The vibrant color associated with nitro-substituted aromatic compounds can be exploited in various applications, including textiles and coatings .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of pyrrole derivatives on human cancer cell lines. Researchers found that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts. This suggests that this compound may similarly affect cancer cell proliferation .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of pyrrole were tested against various bacterial pathogens. The results indicated that certain structural modifications led to increased antibacterial activity. This highlights the potential for this compound to be developed into a new class of antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The methylamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-1-(4-nitrophenyl)methanamine

- 1-(4-Nitrophenyl)pyrrole

- N-Methyl-1-(4-aminophenyl)methanamine

Uniqueness

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts distinct chemical and biological properties

Activité Biologique

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is a compound of significant interest in pharmacological research due to its unique structural features, which include a pyrrole ring, a nitrophenyl group, and a methylamino group. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

The presence of the nitro group typically enhances the reactivity and biological significance of compounds, making them suitable for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

Anticancer Potential

The structural similarities with known anticancer agents suggest potential activity against cancer cells. The presence of the nitro group is often associated with increased cytotoxicity in cancer cell lines.

Neuroactive Properties

Given its structural characteristics, there is a hypothesis that this compound may exhibit neuroactive properties, which warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 1-Methyl-1H-pyrrol-2-ylmethanamine | Pyrrole ring, amino group | Antimicrobial | Lacks nitro substituent |

| 4-Nitrophenylpyrrole | Nitrophenyl group | Anticancer | No methyl substitution on nitrogen |

| N,N-Dimethylpyrrole | Dimethylated nitrogen | Neuroactive | More basic due to dimethylation |

This table illustrates how variations in structure can significantly influence biological activities and applications.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

- Synthesis and Characterization : The compound can be synthesized using various methods involving the reaction of 4-nitrophenyl derivatives with pyrrole-based amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

- Pharmacodynamics Studies : Investigations into the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. Preliminary studies suggest potential binding affinities to neurotransmitter receptors, indicating possible neuroactive effects .

- Environmental Impact Studies : Research into the environmental persistence and degradation pathways of similar compounds suggests that modifications to the nitrophenyl group could alter their environmental impact, which is an essential consideration for future applications .

Propriétés

IUPAC Name |

N-methyl-1-[1-(4-nitrophenyl)pyrrol-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-13-9-12-3-2-8-14(12)10-4-6-11(7-5-10)15(16)17/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMEEVPZAKAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.